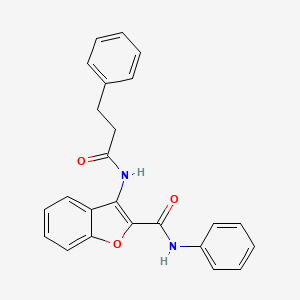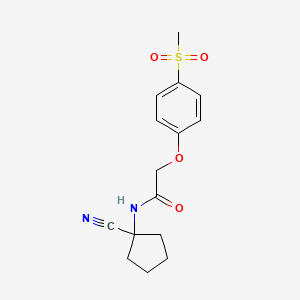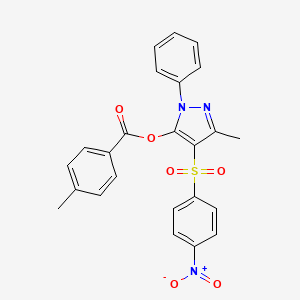
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate” is likely an organic compound containing several functional groups including a nitro group (-NO2), a sulfonyl group (-SO2-), a phenyl group (C6H5), a pyrazol group, and a benzoate ester group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could participate in reduction reactions, the sulfonyl group in substitution reactions, and the benzoate ester group in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties like melting point, boiling point, solubility, stability, reactivity, and more .科学的研究の応用
Hydrogen Bonding and Molecular Structure
Research by Portilla et al. (2007) explores two isomeric compounds closely related to the structure , highlighting the importance of hydrogen bonding in defining their molecular architecture. One compound forms complex sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while its isomer links molecules into chains of edge-fused rings via N-H...O and C-H...O hydrogen bonds, demonstrating the diverse structural possibilities arising from subtle changes in molecular structure Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007.
Synthesis and Spectral Studies
El-Bardan (1992) delved into the synthesis and spectral analysis of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting a method to understand the structure of such complex esters through IR, NMR, and mass spectra. This study offers insight into the chemical behavior and properties of compounds similar to the one of interest, underlining the significance of detailed spectral studies in confirming chemical structures El-Bardan, 1992.
Thermal and Photolytic Transformations
Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene. This study underscores the compound's versatility in undergoing structural transformations, offering valuable insights into its reactivity and potential applications in various chemical contexts Vasin, Yu. Yu. Masterova, V. V. Razin, N. Somov, 2014.
Antimicrobial Activity and Molecular Docking Study
Research by Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate related to the compound of interest, discusses the synthesis, antimicrobial activity, and molecular docking studies of new derivatives. This work highlights the biological relevance of such compounds, revealing their potential as antimicrobial agents and the importance of molecular docking studies in understanding their mode of action Janakiramudu, D. Subba Rao, C. Srikanth, et al., 2017.
作用機序
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is highly dependent on the specific context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would refer to how it interacts with biological systems to produce its effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-16-8-10-18(11-9-16)24(28)33-23-22(17(2)25-26(23)19-6-4-3-5-7-19)34(31,32)21-14-12-20(13-15-21)27(29)30/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOKAMDNBWADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

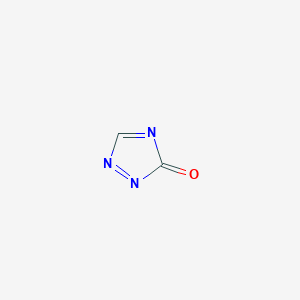
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)


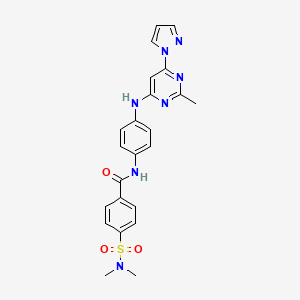
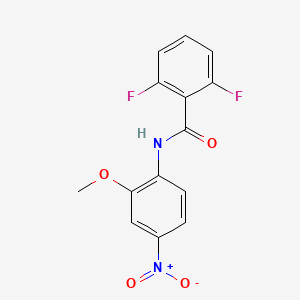
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
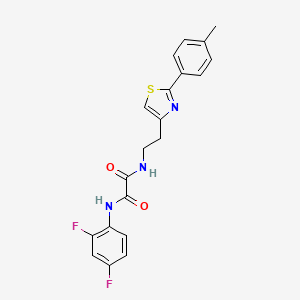
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
